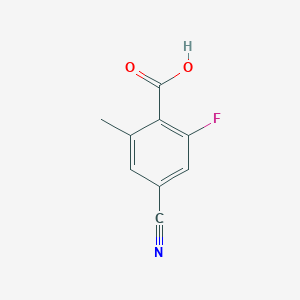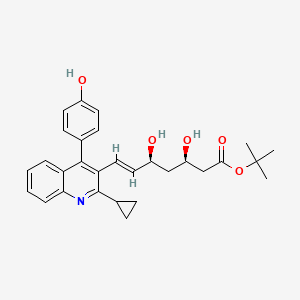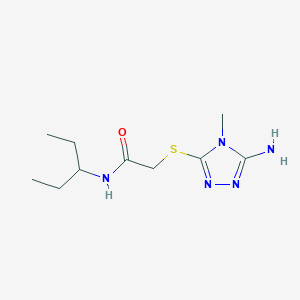
2-((5-Amino-4-methyl-4h-1,2,4-triazol-3-yl)thio)-N-(pentan-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Amino-4-methyl-4h-1,2,4-triazol-3-yl)thio)-N-(pentan-3-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-4-methyl-4h-1,2,4-triazol-3-yl)thio)-N-(pentan-3-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether derivative with an acylating agent, such as acetic anhydride, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or the acetamide group are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar biological activities and could be investigated for its effects on specific biological targets.
Medicine
In medicine, triazole derivatives are known for their antifungal and antiviral properties. This compound may have potential as a therapeutic agent for treating infections or other diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-((5-Amino-4-methyl-4h-1,2,4-triazol-3-yl)thio)-N-(pentan-3-yl)acetamide would depend on its specific biological or chemical target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A simple triazole derivative with various biological activities.
Fluconazole: A triazole antifungal agent used in medicine.
Triazolam: A triazole-based benzodiazepine used as a sedative.
Uniqueness
2-((5-Amino-4-methyl-4h-1,2,4-triazol-3-yl)thio)-N-(pentan-3-yl)acetamide is unique due to its specific substitution pattern on the triazole ring and the presence of both thioether and acetamide functional groups. This unique structure may confer distinct chemical and biological properties compared to other triazole derivatives.
特性
分子式 |
C10H19N5OS |
|---|---|
分子量 |
257.36 g/mol |
IUPAC名 |
2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-pentan-3-ylacetamide |
InChI |
InChI=1S/C10H19N5OS/c1-4-7(5-2)12-8(16)6-17-10-14-13-9(11)15(10)3/h7H,4-6H2,1-3H3,(H2,11,13)(H,12,16) |
InChIキー |
DFJQJRUNLPUSOM-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)NC(=O)CSC1=NN=C(N1C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-((6aR,8R,9R,9aR)-9-Fluoro-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B14888733.png)
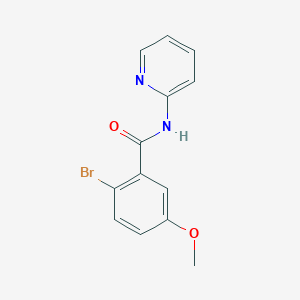

![Cyclobutyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14888761.png)
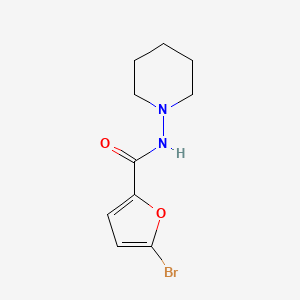

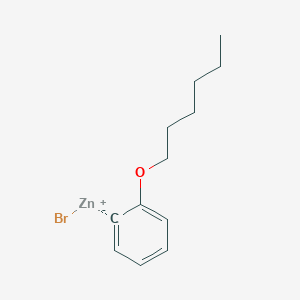
![Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate](/img/structure/B14888775.png)
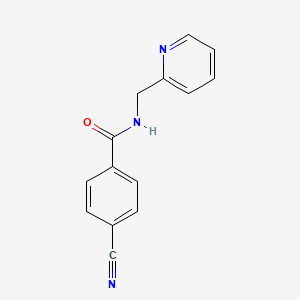
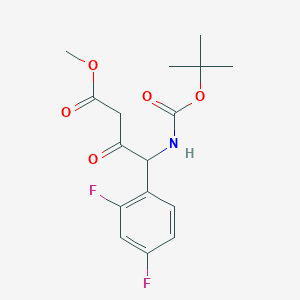
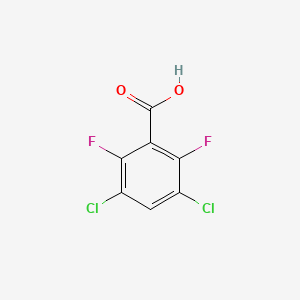
![Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B14888798.png)
